1-[(Difluoromethyl)sulfanyl]-2,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Difluoromethyl)sulfanyl]-2,4-dimethylbenzene is an organic compound with the molecular formula C₉H₁₀F₂S It is characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further bonded to a benzene ring substituted with two methyl groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2,4-dimethylbenzenethiol with a difluoromethylating agent such as difluoromethyl phenyl sulfone under specific conditions . The reaction is usually carried out in the presence of a base like potassium carbonate and a solvent such as dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the development of catalytic processes using metal catalysts like palladium or nickel can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(Difluoromethyl)sulfanyl]-2,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the difluoromethyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Compounds with removed difluoromethyl groups.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-[(Difluoromethyl)sulfanyl]-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Difluoromethyl)sulfanyl]-2,4-dimethylbenzene involves its interaction with various molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The sulfanyl group can undergo oxidation or reduction, altering the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
1-[(Difluoromethyl)sulfanyl]benzene: Lacks the methyl groups, resulting in different reactivity and properties.
2,4-Dimethylbenzenethiol: Lacks the difluoromethyl group, affecting its chemical behavior.
Difluoromethyl phenyl sulfone: Contains a sulfone group instead of a sulfanyl group, leading to different reactivity.
Uniqueness
1-[(Difluoromethyl)sulfanyl]-2,4-dimethylbenzene is unique due to the presence of both difluoromethyl and sulfanyl groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H10F2S |
---|---|
Molecular Weight |
188.24 g/mol |
IUPAC Name |
1-(difluoromethylsulfanyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C9H10F2S/c1-6-3-4-8(7(2)5-6)12-9(10)11/h3-5,9H,1-2H3 |
InChI Key |
PZRGCVXNFJZPKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SC(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.